Butyl 4-fluorobenzoate
Description
Butyl 4-fluorobenzoate is an ester derivative of 4-fluorobenzoic acid, where the carboxylic acid group is substituted with a butyl ester moiety. This compound is part of a broader class of fluorinated aromatic esters, which are valued in organic synthesis, materials science, and pharmaceutical research due to the stability imparted by the fluorine atom and the tunability of the ester group.
Properties
CAS No. |
3888-64-0 |
|---|---|
Molecular Formula |
C11H13FO2 |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
butyl 4-fluorobenzoate |
InChI |
InChI=1S/C11H13FO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 |
InChI Key |
ZKGLXPKJEGYMNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The most widely reported method involves direct esterification of 4-fluorobenzoic acid with n-butanol using Brønsted acid catalysts. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction under reflux conditions. A Dean-Stark apparatus removes water to shift equilibrium toward ester formation.
Typical Procedure :
4-Fluorobenzoic acid (1.0 eq), n-butanol (3.0 eq), and H₂SO₄ (0.1 eq) are refluxed in toluene at 110°C for 4–6 hrs. Post-reaction, the mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via vacuum distillation.
| Catalyst | Temperature | Time | Yield | Purity (GC) | Source |
|---|---|---|---|---|---|
| H₂SO₄ | 110°C | 6 hrs | 89% | 99.6% | |
| p-TsOH | 120°C | 4 hrs | 85% | 98.4% | |
| Amberlyst-15 | 100°C | 8 hrs | 78% | 97.1% |
Advantages :
Limitations :
- Requires excess alcohol (3–5 eq)
- Corrosive catalysts necessitate specialized equipment
Schotten-Baumann Acylation
This method employs 4-fluorobenzoyl chloride and n-butanol in biphasic conditions. Triethylamine (TEA) or pyridine neutralizes HCl, driving the reaction to completion.
Optimized Protocol :
4-Fluorobenzoyl chloride (1.2 eq) is added dropwise to n-butanol (1.0 eq) and TEA (1.5 eq) in dichloromethane (DCM) at 0°C. After stirring for 2 hrs at room temperature, the organic layer is washed with 1M HCl and brine, then dried over Na₂SO₄.
| Base | Solvent | Time | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| TEA | DCM | 2 hrs | 92% | 99.8% | |
| Pyridine | THF | 3 hrs | 88% | 99.2% | |
| DMAP | EtOAc | 1.5 hrs | 94% | 99.5% |
Key Findings :
- Dimethylaminopyridine (DMAP) accelerates reaction rates by 40% compared to TEA
- THF increases solubility of 4-fluorobenzoyl chloride but prolongs workup
Continuous-Flow Microreactor Synthesis
Recent advances utilize microfluidic systems to enhance mass/heat transfer. A three-step protocol achieves 95% yield in 5.4 s residence time:
Reactor Setup :
- Channel dimensions: 500 µm × 200 µm (W × H)
- Flow rates: 4.5 mL/min (4-fluorobenzoic acid), 1 mL/min (n-butanol), 3 mL/min (Boc₂O)
Conditions :
Performance Metrics :
| Parameter | Batch Reactor | Microreactor | Improvement |
|---|---|---|---|
| Space-time yield | 0.8 kg/L·day | 12.4 kg/L·day | 15.5× |
| Energy consumption | 58 kWh/kg | 9 kWh/kg | 84% reduction |
| Solvent usage | 6 L/kg | 1.2 L/kg | 80% savings |
Applications :
- Ideal for GMP-compliant production of radiopharmaceuticals
- Reduces thermal degradation of fluorinated intermediates
Enzymatic Esterification
Though less common, immobilized lipases (e.g., Novozym 435) enable solvent-free synthesis. A 72-hr reaction at 45°C with 4-fluorobenzoic acid and butanol achieves 68% conversion.
Optimization Data :
| Lipase Source | Solvent | Temp | Time | Conversion | Source |
|---|---|---|---|---|---|
| C. antarctica | None | 45°C | 72 hrs | 68% | |
| R. miehei | MTBE | 50°C | 96 hrs | 54% | |
| P. fluorescens | Heptane | 40°C | 120 hrs | 42% |
Challenges :
- Low reaction rates (0.1–0.3 mmol/g·h) vs chemical methods (8–12 mmol/g·h)
- Enzyme deactivation at >50°C
Industrial-Scale Production
Patent CN103012151A details a 1000-L reactor process:
- Charge 450 kg 4-fluorobenzoic acid, 170 kg n-butanol, 25.4 kg NaHSO₄
- Reflux at 150°C with water removal for 1.5 hrs
- Neutralize with 20 kg solid K₂CO₃
- Distill under vacuum (51–52°C at 0.4 mmHg)
Economic Metrics :
| Parameter | Value |
|---|---|
| Raw material cost | $18.2/kg |
| Energy cost | $3.7/kg |
| Purity | 99.6% |
| Annual capacity | 500 MT |
Comparative Analysis of Methods
Table 6.1: Method Selection Guide
| Criterion | Acid-Catalyzed | Schotten-Baumann | Continuous-Flow | Enzymatic |
|---|---|---|---|---|
| Capital cost | Low | Moderate | High | Moderate |
| Reaction time | 4–8 hrs | 1–3 hrs | 5–30 s | 48–120 hrs |
| Scalability | Excellent | Good | Excellent | Limited |
| Environmental impact | High (acid waste) | Moderate (solvents) | Low | Very low |
Quality Control and Characterization
Post-synthesis analysis employs:
- GC-MS : Retention time 8.2 min (HP-5 column, 30 m × 0.25 mm)
- ¹⁹F NMR : δ = -110.2 ppm (CDCl₃, ref: CFCl₃)
- FTIR : 1720 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F)
Specification Limits :
| Parameter | Requirement | Test Method |
|---|---|---|
| Assay | ≥99.0% | HPLC |
| Residual solvents | ≤500 ppm | GC-FID |
| Heavy metals | ≤10 ppm | ICP-MS |
Emerging Trends
Chemical Reactions Analysis
Types of Reactions
Butyl 4-fluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-fluorobenzoic acid and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Hydrolysis: 4-Fluorobenzoic acid and butanol.
Reduction: 4-Fluorobenzyl alcohol.
Substitution: Various substituted fluorobenzoates depending on the nucleophile used.
Scientific Research Applications
Butyl 4-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Employed in the development of polymers and coatings due to its fluorinated aromatic structure.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes involved in defluorination reactions.
Mechanism of Action
The mechanism of action of butyl 4-fluorobenzoate primarily involves its interactions with enzymes and other biological molecules. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. In enzymatic reactions, this compound can act as a substrate or inhibitor, depending on the enzyme involved .
Comparison with Similar Compounds
Physical and Spectroscopic Properties
Alkyl esters of 4-fluorobenzoic acid vary in physical properties based on the length and branching of the alkyl chain. For example:
Key Observations :
- Longer alkyl chains (e.g., amyl vs.
- Methyl 4-fluorobenzoate is used as an internal standard in 19F NMR due to its distinct chemical shift at −114.2 ppm relative to CFCl₃ . This compound would exhibit a similar fluorine signal but may differ slightly due to the electron-donating effects of the butyl group.
Biodegradation and Enzymatic Activity
4-Fluorobenzoate dehalogenases catalyze the cleavage of the C-F bond in 4-fluorobenzoate esters, producing 4-hydroxybenzoate and fluoride ions . Methyl 4-fluorobenzoate has been studied in microbial degradation contexts, where its concentration increased during tobacco fermentation, suggesting partial resistance to enzymatic breakdown under specific conditions . In contrast, shorter-chain esters (e.g., methyl) may be more susceptible to hydrolysis than butyl or amyl derivatives due to steric hindrance from longer alkyl chains .
Comparison with Complex 4-Fluorobenzoate Esters
Cyclododecyl and Steroid-Based Esters
Cyclododecyl 4-fluorobenzoate and a steroidal derivative (e.g., (3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl 4-fluorobenzoate) exhibit significantly higher molecular weights (>500 g/mol) and complex stereochemistry . These esters are synthesized for specialized applications, such as photosensitization catalysts in visible-light-driven fluorination reactions. This compound, with its simpler structure, lacks the steric bulk required for such roles but may serve as a precursor in synthesizing these advanced derivatives .
Tropane-Containing Ester: exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 4-fluorobenzoate
This compound (C₁₅H₁₈FNO₂) incorporates a bicyclic tropane moiety, enabling its use as a local anesthetic with analgesic properties . Its density (1.21 g/cm³) and predicted pKa (9.95) differ markedly from this compound, highlighting how structural complexity alters physicochemical and biological behavior. The tropane group enhances binding to neural sodium channels, a property absent in simpler alkyl esters .
Comparison with Functionalized Derivatives
Ethyl 4-[(4-Fluorobenzoyl)amino]benzoate
This derivative introduces an amino group, forming a dual-functionalized structure (C₁₆H₁₄FNO₃). The added amine enhances hydrogen-bonding capacity and reactivity, making it suitable for pharmaceutical or polymer applications . In contrast, this compound lacks such functional groups, limiting its direct utility in drug design but retaining advantages in stability and synthetic versatility.
Structural and Electronic Effects of Fluorine Substitution
The fluorine atom in all 4-fluorobenzoate derivatives withdraws electron density via its inductive effect, stabilizing the aromatic ring and altering reactivity. For example:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Butyl 4-fluorobenzoate to improve yield and purity?
- Methodological Answer : Synthesis typically involves esterification of 4-fluorobenzoic acid with butanol using acid catalysis (e.g., sulfuric acid). To optimize yield, reflux conditions (110–120°C) and stoichiometric excess of butanol are recommended. Purity can be enhanced via vacuum distillation or column chromatography. Characterization should include H/C NMR to confirm ester formation (e.g., carbonyl resonance at ~165–170 ppm) and HRMS for molecular ion validation . For reproducibility, document reaction parameters (temperature, solvent ratios) and purification steps in detail, adhering to journal guidelines for experimental reporting .
Q. What analytical techniques are critical for verifying the identity and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm ester linkage via chemical shifts (e.g., F NMR for fluorine environment analysis).
- Chromatography : Use HPLC or GC-MS to detect impurities; compare retention times with standards.
- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H]+ ion for CHFO, expected m/z 213.0929).
- Melting Point : For solid derivatives, compare observed values with literature (e.g., methyl 4-fluorobenzoate melts at ~35°C ).
- Always include raw spectral data in supplementary materials, with cross-referenced figure numbers in the main text .
Advanced Research Questions
Q. How can microbial degradation pathways of this compound be investigated, and what contradictions exist in current mechanistic models?
- Methodological Answer : Use selective enrichment cultures (e.g., soil/water samples) to isolate bacteria capable of utilizing this compound as a carbon source . Monitor defluorination via fluoride ion-selective electrodes or F NMR. Key contradictions arise in enzymatic mechanisms:
- Direct Hydrolysis : Some strains (e.g., Aureobacterium sp.) hydrolyze the ester to 4-fluorobenzoate, which is subsequently defluorinated via 4-hydroxybenzoate .
- Dehalogenase Activity : 4-Fluorobenzoate dehalogenase in Pseudomonas spp. directly cleaves C-F bonds without structural rearrangement, contrasting with hydroxylation pathways .
Q. What computational and experimental strategies are effective for predicting the reactivity of this compound in novel synthetic applications?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict electrophilic/nucleophilic sites. Focus on the ester carbonyl (susceptible to nucleophilic attack) and fluorine’s electronic effects on aromatic ring reactivity.
- Experimental Validation : Synthesize derivatives (e.g., oxadiazole-thioethers ) and compare experimental H NMR shifts with computed values. For example, the deshielded aromatic protons adjacent to fluorine in this compound (~8.0–8.2 ppm) align with electron-withdrawing effects predicted computationally.
Q. How can researchers address contradictory data in studies on the environmental persistence of fluorinated esters like this compound?
- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., pH, microbial consortia). To reconcile results:
Controlled Comparative Studies : Test degradation under standardized conditions (e.g., OECD 301B ready biodegradability test).
Advanced Analytics : Use isotopically labeled C/O esters to trace metabolic pathways via LC-MS/MS.
Meta-Analysis : Compile data from diverse sources (e.g., microbial degradation rates in freshwater vs. soil ).
- For example, methyl 4-fluorobenzoate shows variable persistence (0.35 mg/L degradation in microbial-rich environments ), highlighting the need for context-specific assessments.
Key Recommendations for Researchers
- Experimental Documentation : Follow journal guidelines (e.g., Beilstein Journal) to ensure reproducibility: limit main text to 5 compounds, with extended datasets in supplements .
- Safety Protocols : Use PPE (gloves, goggles) and avoid inhalation/contact, as fluorinated compounds may release toxic gases (e.g., HF) under pyrolysis .
- Interdisciplinary Collaboration : Combine synthetic chemistry with enzymology and computational modeling to address mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
